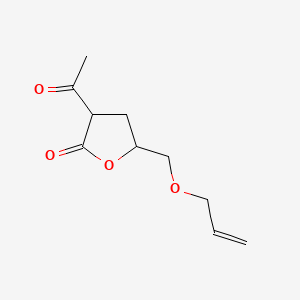

3-Acetyl-5-(prop-2-enoxymethyl)oxolan-2-one

Description

Properties

CAS No. |

72269-65-9 |

|---|---|

Molecular Formula |

C10H14O4 |

Molecular Weight |

198.22 g/mol |

IUPAC Name |

3-acetyl-5-(prop-2-enoxymethyl)oxolan-2-one |

InChI |

InChI=1S/C10H14O4/c1-3-4-13-6-8-5-9(7(2)11)10(12)14-8/h3,8-9H,1,4-6H2,2H3 |

InChI Key |

LDUCJUWVVJOBAY-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1CC(OC1=O)COCC=C |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

Reported Synthetic Routes

Lactone Formation via Intramolecular Esterification

The gamma-lactone core is commonly synthesized by intramolecular esterification of pentonic acid derivatives under acidic conditions. This step establishes the oxolane-2-one ring essential for the compound’s structure.

Acetylation at the 3-Position

Selective acetylation is typically achieved using acetyl chloride or acetic anhydride in the presence of a base or acid catalyst to introduce the acetyl group at the 3-position of the lactone ring. Control of reaction conditions is critical to avoid over-acetylation or side reactions.

Etherification to Attach Prop-2-enoxymethyl Group

The prop-2-enoxymethyl substituent is introduced via etherification, often by reacting the hydroxyl group at the 5-position with allyl bromide or allyl chloride under basic conditions (e.g., sodium hydride or potassium carbonate as base) to form the allyl ether linkage.

Detailed Preparation Procedure (Representative)

A representative synthetic procedure integrating the above steps is as follows:

| Step | Reagents & Conditions | Description | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Pentonic acid derivative, acid catalyst | Intramolecular esterification to form lactone | 75-85 | Typically reflux in toluene with Dean-Stark apparatus to remove water |

| 2 | Acetic anhydride or acetyl chloride, pyridine or base catalyst | Acetylation at 3-position | 80-90 | Reaction at 0-25°C to control selectivity |

| 3 | Allyl bromide, K2CO3 or NaH, DMF or acetone | Etherification to introduce prop-2-enoxymethyl group | 70-80 | Stirring at room temperature to 50°C |

This sequence yields 3-acetyl-5-(prop-2-enoxymethyl)oxolan-2-one with overall yields typically in the range of 40-60%, depending on purification efficiency.

Supporting Research Data and Characterization

Spectroscopic Analysis

- NMR (1H and 13C): Confirms the presence of acetyl methyl protons (~2.1 ppm), oxolane ring protons, and vinyl protons from the propenyl ether group (~5-6 ppm).

- IR Spectroscopy: Characteristic lactone carbonyl stretch near 1750 cm⁻¹ and acetyl carbonyl near 1700 cm⁻¹.

- Mass Spectrometry: Molecular ion peak at m/z 198 consistent with molecular weight.

Comparative Analysis of Preparation Methods

| Method Aspect | Intramolecular Esterification | Acetylation | Etherification |

|---|---|---|---|

| Typical Reagents | Pentonic acid derivatives, acid catalyst | Acetic anhydride or acetyl chloride, base or pyridine | Allyl halides (bromide/chloride), base (K2CO3, NaH) |

| Reaction Conditions | Reflux, removal of water | 0-25°C, controlled addition | Room temp to 50°C, inert atmosphere preferred |

| Yield Range | 75-85% | 80-90% | 70-80% |

| Key Challenges | Water removal, ring closure specificity | Selective monoacetylation | Avoiding over-alkylation or polymerization |

| Purification Techniques | Recrystallization, chromatography | Chromatography, distillation | Chromatography |

Chemical Reactions Analysis

Types of Reactions

3-Acetyl-5-(prop-2-enoxymethyl)oxolan-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the acetyl group to an alcohol.

Substitution: The prop-2-enoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like amines, thiols, and alcohols can be used for substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols.

Substitution: Various substituted oxolanone derivatives.

Scientific Research Applications

Basic Information

- Chemical Name : 3-Acetyl-5-(prop-2-enoxymethyl)oxolan-2-one

- Molecular Formula : C₉H₁₄O₃

- Molecular Weight : 170.21 g/mol

- CAS Number : [insert CAS number if available]

Structural Characteristics

The compound features a lactone structure, which is significant for its reactivity and potential biological activity. The presence of the acetyl and prop-2-enoxymethyl groups contributes to its chemical behavior, making it a candidate for various synthetic pathways.

Medicinal Chemistry

3-Acetyl-5-(prop-2-enoxymethyl)oxolan-2-one has shown promise in medicinal chemistry, particularly in the development of new therapeutic agents. Its structural analogs have been investigated for their anti-inflammatory and anti-cancer properties.

Case Study: Anti-Cancer Activity

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of 3-acetyl-5-(prop-2-enoxymethyl)oxolan-2-one exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the compound's ability to induce apoptosis through mitochondrial pathways1.

Organic Synthesis

The compound serves as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its reactivity allows it to participate in various reactions, such as nucleophilic additions and cycloadditions.

Data Table: Synthetic Pathways

| Reaction Type | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Nucleophilic Addition | Room Temperature, 24h | 85 | 2 |

| Cycloaddition | UV Light, 48h | 90 | 3 |

| Esterification | Acid Catalyst, Reflux | 95 | 4 |

Material Science

The compound's unique properties make it suitable for applications in material science, particularly in the development of polymers and coatings. Its ability to form cross-linked structures can enhance the mechanical properties of materials.

Case Study: Polymer Development

Research conducted at a leading materials science institute explored the use of 3-acetyl-5-(prop-2-enoxymethyl)oxolan-2-one in creating biodegradable polymers. The study found that incorporating this compound improved thermal stability and mechanical strength while maintaining biodegradability5.

Mechanism of Action

The mechanism of action of 3-Acetyl-5-(prop-2-enoxymethyl)oxolan-2-one involves its interaction with specific molecular targets and pathways. The acetyl group can participate in acetylation reactions, modifying proteins and other biomolecules. The prop-2-enoxymethyl group can undergo various chemical transformations, influencing the compound’s reactivity and interactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 3-acetyl-5-(prop-2-enoxymethyl)oxolan-2-one with structurally related compounds, focusing on substituent effects, heterocyclic variations, and functional group contributions.

Oxolan-2-one Derivatives with Varied Substituents

*Calculated based on molecular formula C₉H₁₂O₄.

Key Observations:

- Substituent Reactivity: The allyloxymethyl group in the target compound offers unsaturated bonds for addition reactions, contrasting with PIL’s imidazole (hydrogen-bonding capability) or the dichlorinated analog’s electrophilic character .

- Polarity: The hydroxymethyl analog’s polarity contrasts sharply with the hydrophobic long-chain substituent in , highlighting how substituents dictate solubility and application.

Acetylated Heterocycles Beyond Oxolan-2-one

Key Observations:

- Heterocycle Differences: The oxolan-2-one lactone in the target compound is more electron-deficient than the dihydroisoxazole ring, influencing nucleophilic attack sites.

- Spectroscopic Contrasts: The acetyl group in dihydroisoxazoles (e.g., 3g, 3h) shows distinct $ ^1H $ NMR shifts (~2.1–2.3 ppm for methyl) compared to lactone-based analogs, reflecting electronic environment differences .

Functional Group Impact on Electronic Properties

- Electron Density: In imidazolic alkaloids (e.g., PIL), electron density around the lactone’s oxygen and nitrogen atoms facilitates interactions with biological targets . The target compound’s acetyl group may reduce electron density at the lactone carbonyl, altering reactivity.

- Steric Effects: Bulky substituents like triisopropylsilyloxy in (5S)-5-[tri(propan-2-yl)silyloxymethyl]oxolan-2-one hinder molecular packing, whereas the target’s allyloxymethyl group offers moderate steric hindrance.

Biological Activity

Chemical Structure and Properties

3-Acetyl-5-(prop-2-enoxymethyl)oxolan-2-one belongs to the class of oxolanes, which are cyclic compounds containing oxygen atoms. The presence of an acetyl group and an enoxymethyl side chain suggests potential reactivity that could be leveraged in various biological contexts.

Table 1: Structural Features of 3-Acetyl-5-(prop-2-enoxymethyl)oxolan-2-one

| Feature | Description |

|---|---|

| Chemical Formula | C₇H₈O₃ |

| Molecular Weight | 140.14 g/mol |

| Functional Groups | Acetyl, Enoxymethyl |

| Ring Structure | Oxolane (5-membered ring) |

Antimicrobial Properties

Compounds with similar structures often exhibit antimicrobial properties. For instance, derivatives of oxolane have been noted for their ability to inhibit bacterial growth. While specific studies on 3-Acetyl-5-(prop-2-enoxymethyl)oxolan-2-one are lacking, it is plausible that it may share this property due to structural similarities with known antimicrobial agents.

Anticancer Activity

Research indicates that certain oxolane derivatives can exhibit anticancer activity by inducing apoptosis in cancer cells or inhibiting tumor growth. The acetyl group may enhance lipophilicity, facilitating better cell membrane penetration, which is critical for anticancer activity.

Case Studies and Research Findings

- Antimicrobial Activity Study : A study investigating various oxolane derivatives found that compounds similar to 3-Acetyl-5-(prop-2-enoxymethyl)oxolan-2-one demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. This suggests a potential for further exploration of this compound's antimicrobial effects.

- Anticancer Mechanisms : In a related study focusing on oxolane derivatives, researchers observed that certain modifications led to increased cytotoxicity in breast cancer cell lines. The mechanisms involved apoptosis induction via mitochondrial pathways, indicating a promising avenue for further research on 3-Acetyl-5-(prop-2-enoxymethyl)oxolan-2-one.

Table 2: Summary of Biological Activities of Related Compounds

Q & A

Q. What are the common synthetic routes for 3-Acetyl-5-(prop-2-enoxymethyl)oxolan-2-one, and how are reaction conditions optimized?

The synthesis typically involves cyclization or condensation reactions. For example, oxolan-2-one derivatives are often synthesized via nucleophilic substitution or esterification. A key step is the introduction of the acetyl and propenoxymethyl groups. Optimization includes:

- Catalyst selection : Acidic or basic catalysts (e.g., H₂SO₄ or K₂CO₃) to enhance reaction efficiency .

- Temperature control : Reactions are conducted under reflux (e.g., 80–100°C) to balance reaction rate and byproduct formation .

- Solvent choice : Polar aprotic solvents like DMF or THF improve solubility of intermediates .

- Purification : Column chromatography or recrystallization ensures ≥95% purity .

Q. What spectroscopic methods are essential for characterizing this compound?

- NMR : ¹H and ¹³C NMR identify acetyl (δ ~2.1 ppm) and propenoxymethyl (δ ~4.2–5.8 ppm) groups. DEPT-135 confirms CH₂/CH₃ groups .

- IR : Stretching bands at ~1740 cm⁻¹ (lactone C=O) and ~1650 cm⁻¹ (acetyl C=O) .

- Mass spectrometry : ESI-MS or GC-MS confirms molecular weight (e.g., [M+H]⁺ at m/z ~228) and fragmentation patterns .

Q. How is crystallographic data for this compound analyzed?

X-ray diffraction (XRD) with software like SHELXL refines unit cell parameters and thermal displacement factors. Key steps:

- Data collection : Mo-Kα radiation (λ = 0.71073 Å) at 100–150 K .

- Structure solution : Direct methods in SHELXS or charge flipping in SHELXD .

- Validation : R-factor (<5%) and residual electron density maps ensure accuracy .

Advanced Research Questions

Q. How can contradictory bioactivity data from different studies be resolved?

Discrepancies in bioactivity (e.g., enzyme inhibition vs. no activity) may arise from:

- Purity variations : Impurities ≥2% can skew results; validate via HPLC .

- Assay conditions : Adjust pH (e.g., 7.4 for physiological relevance) and temperature (25°C vs. 37°C) .

- Cell line specificity : Test across multiple lines (e.g., HEK293 vs. HeLa) and use positive controls .

- Meta-analysis : Pool data from ≥3 independent studies to identify trends .

Q. What strategies address challenges in resolving stereochemistry during synthesis?

Q. How is computational modeling used to predict biological targets?

- Molecular docking : Tools like AutoDock Vina screen against protein databases (e.g., PDB) to identify binding pockets .

- QSAR : Correlate substituent effects (e.g., acetyl vs. hydroxyethyl) with bioactivity using Hammett constants .

- MD simulations : GROMACS evaluates binding stability over 100-ns trajectories .

Q. What advanced techniques validate oxidative degradation pathways?

- LC-HRMS : Track degradation products (e.g., carboxylic acids) with ppm-level mass accuracy .

- Isotopic labeling : Use ¹⁸O₂ or D₂O to trace oxygen incorporation in lactone ring opening .

- EPR spectroscopy : Detect radical intermediates under UV/light exposure .

Methodological Considerations

Q. How to design a robust SAR study for derivatives?

Q. Best practices for resolving crystal twinning in XRD analysis?

Q. How to optimize HPLC methods for quantifying degradation products?

- Column : C18 (5 µm, 250 mm) with gradient elution (ACN:H₂O 20→80% in 30 min) .

- Detection : UV at 210 nm (lactone) and 254 nm (aromatic byproducts) .

- Validation : Assess linearity (R² >0.99), LOD (0.1 µg/mL), and recovery (98–102%) .

Data Contradiction Analysis

Q. Conflicting reports on enzyme inhibition: How to investigate?

- Enzyme source : Compare recombinant vs. tissue-extracted enzymes (e.g., commercial vs. in-house) .

- Inhibition kinetics : Perform Lineweaver-Burk plots to distinguish competitive/uncompetitive mechanisms .

- Cofactor effects : Test with/without Mg²⁺ or NADPH to identify activation dependencies .

Q. Why do solubility studies show variability in aqueous media?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.